

X-ray Crystallography of 9-(3-Bromophenyl)-9H-carbazole: A Technical Guide

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Compound of Interest

Compound Name: 9-(3-Bromophenyl)-9H-carbazole

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystallographic data and experimental protocols related to **9-(3-Bromophenyl)-9H-carbazole**. Due to the limited availability of public crystallographic data for **9-(3-Bromophenyl)-9H-carbazole**, this document presents a comparative analysis using the closely related isomer, 9-(4-Bromophenyl)-9H-carbazole, for which detailed X-ray crystallography data is available. This approach allows for valuable structural insights and serves as a robust reference for researchers in the field.

Comparative Crystallographic Data

The following table summarizes the key crystallographic parameters for 9-(4-Bromophenyl)-9H-carbazole, providing a reliable reference for what can be expected for the 3-bromo isomer.

Parameter	9-(4-Bromophenyl)-9H-carbazole[1][2]
Chemical Formula	C ₁₈ H ₁₂ BrN
Molecular Weight	322.2 g/mol
Crystal System	Monoclinic
Space Group	P2 ₁ /c
Unit Cell Dimensions	a = 8.4137(3) Å b = 20.1179(7) Å c = 8.6346(3) Å β = 108.5322(14)°
Volume (V)	1385.76(8) Å ³
Molecules per Unit Cell (Z)	4
Temperature	100 K
Dihedral Angle (Carbazole/Phenyl)	49.87(5)°

Experimental Protocols

The synthesis and crystallization of carbazole derivatives are crucial steps for obtaining high-quality crystals suitable for X-ray diffraction. The following protocols are based on established methods for related compounds and can be adapted for **9-(3-Bromophenyl)-9H-carbazole**.

Synthesis of 9-(3-Bromophenyl)-9H-carbazole

A common method for the synthesis of N-arylcarbazoles is the Ullmann condensation. The synthesis of the positional isomer 9-(4-bromophenyl)-9H-carbazole has been reported via the reaction of 9H-carbazole with 1,4-dibromobenzene.[1] A similar approach can be employed for the target molecule.

Procedure:

- A mixture of 9H-carbazole (1.0 eq.), 1,3-dibromobenzene (1.2 eq.), copper sulfate pentahydrate (CuSO₄·5H₂O) (0.05 eq.), and potassium carbonate (K₂CO₃) (1.0 eq.) is placed in a sealed tube.[1]
- The reaction mixture is heated to 250 °C for 68 hours.[1]

- After cooling to room temperature, the solid residue is partitioned between toluene and water.
- The aqueous phase is extracted with toluene, and the combined organic layers are washed with water and dried over anhydrous sodium sulfate.[1]
- The solvent is removed under reduced pressure, and the crude product is purified by column chromatography.[1]

Crystallization

Single crystals suitable for X-ray diffraction can be grown by slow evaporation from an appropriate solvent.

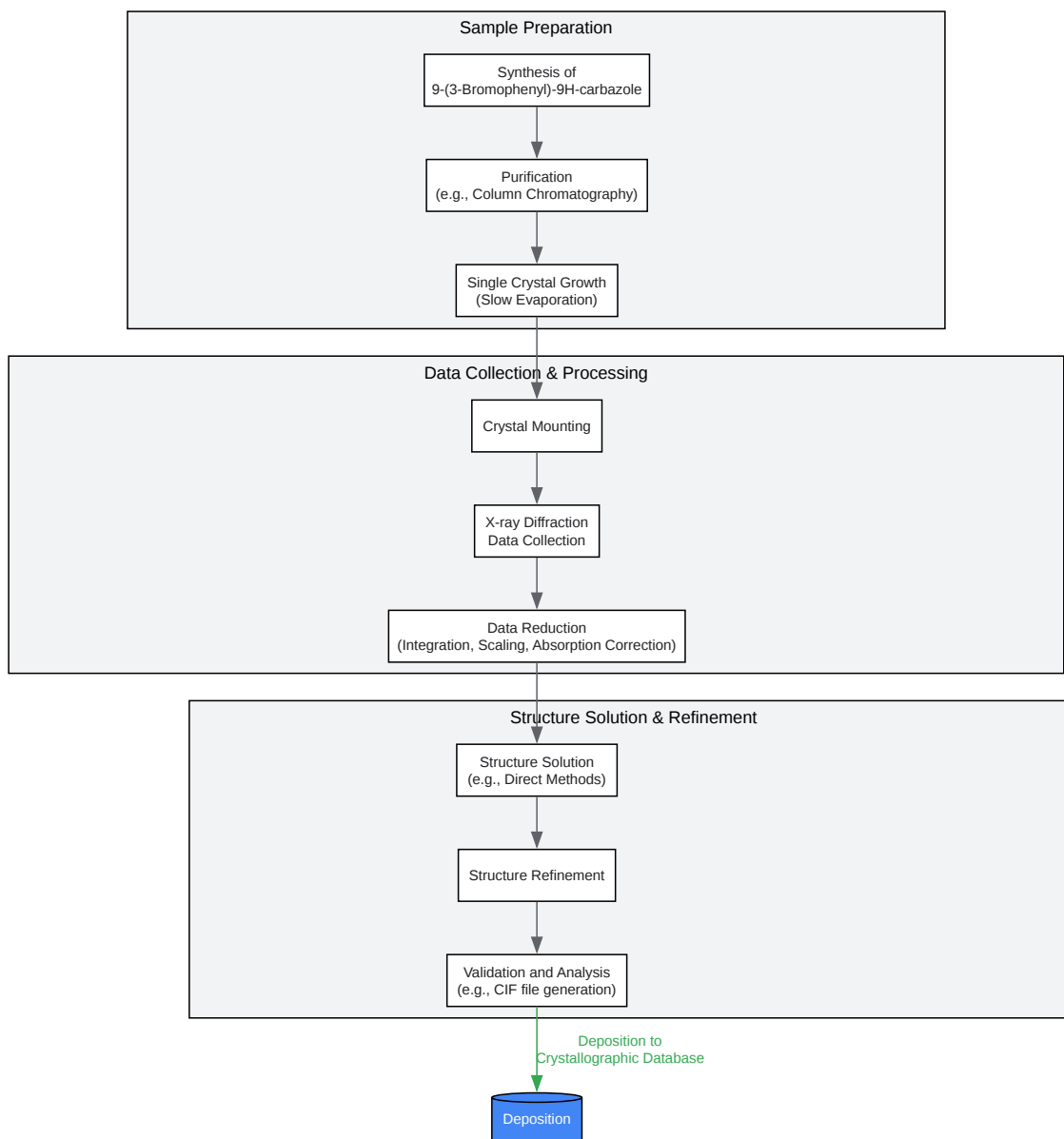
Procedure:

- Dissolve the purified **9-(3-Bromophenyl)-9H-carbazole** in a suitable solvent, such as a mixture of chloroform and ethanol.[3]
- Allow the solvent to evaporate slowly at room temperature over several days.[3]
- Colorless, needle-like or block-like crystals should form.[1][4]

Visualizations

Experimental Workflow for X-ray Crystallography

The following diagram illustrates the typical workflow for determining the crystal structure of a small molecule like **9-(3-Bromophenyl)-9H-carbazole**.

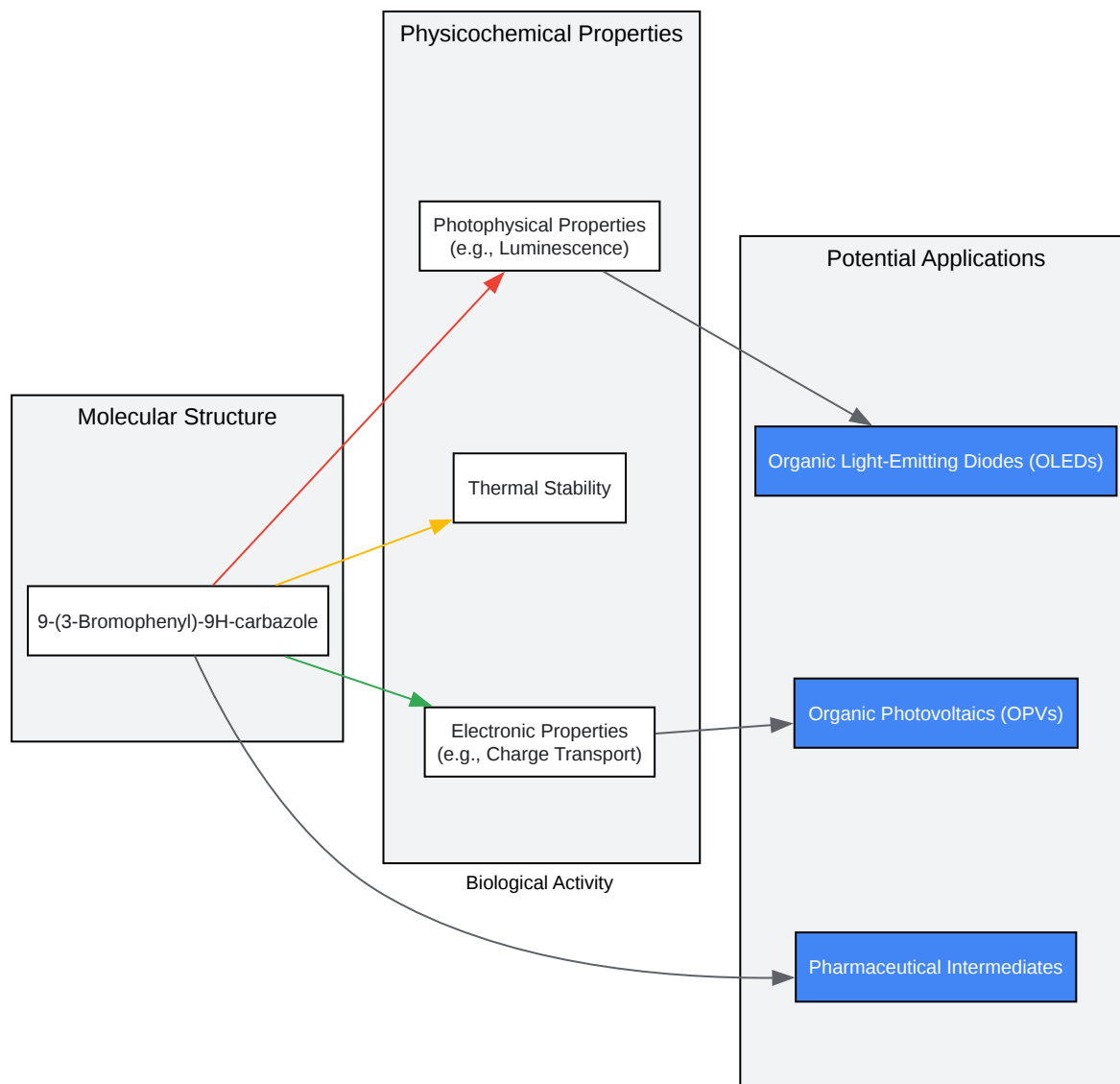


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Caption: Experimental workflow for small molecule X-ray crystallography.

Logical Relationship: Structure to Application

Carbazole derivatives are of significant interest in materials science and drug discovery. The following diagram illustrates the logical connection between the molecular structure of **9-(3-Bromophenyl)-9H-carbazole** and its potential applications.



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Caption: Relationship between molecular structure and potential applications.

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References

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